2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol
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Overview
Description
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol is a complex organic compound that features a thiol group, an indole moiety, and multiple ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(2-aminoethyl)-1H-indole and ethylene oxide.
Ethoxylation: The indole derivative undergoes ethoxylation using ethylene oxide under basic conditions to introduce the ethoxy groups.
Thiol Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the indole ring or the ethoxy linkages.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted ethoxy derivatives.
Scientific Research Applications
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its indole moiety.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of 2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π interactions with aromatic residues, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanol: Similar structure but lacks the thiol group.
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanamine: Similar structure but has an amine group instead of a thiol group.
Uniqueness
The presence of the thiol group in 2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol makes it unique compared to its analogs. The thiol group imparts distinct chemical reactivity, allowing for the formation of disulfide bonds and other sulfur-containing derivatives, which can be crucial for its biological and industrial applications.
Properties
CAS No. |
374807-83-7 |
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Molecular Formula |
C16H24N2O3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C16H24N2O3S/c17-4-3-13-12-18-16-2-1-14(11-15(13)16)21-8-7-19-5-6-20-9-10-22/h1-2,11-12,18,22H,3-10,17H2 |
InChI Key |
VKBMURGRCMWOGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCOCCOCCS)C(=CN2)CCN |
Origin of Product |
United States |
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